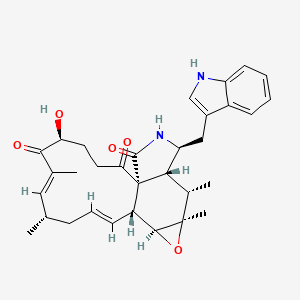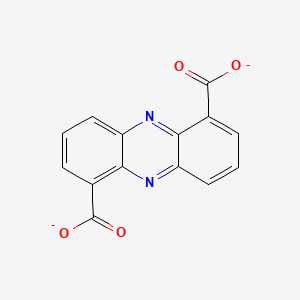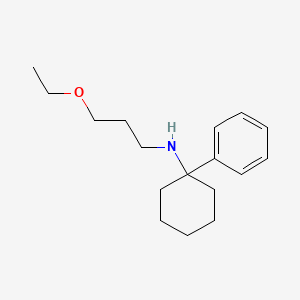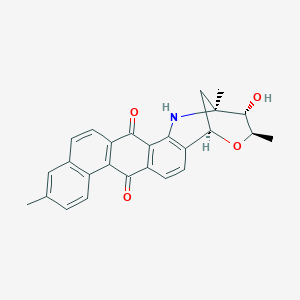
marmycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound marmycin A is a complex organic molecule with a unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of marmycin A typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. Key steps may include:
Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization reactions.
Functional Group Transformations: Introduction of hydroxyl, methyl, and other functional groups through selective reactions.
Stereoselective Reactions: Control of stereochemistry to achieve the desired configuration at specific carbon atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed to scale up production while maintaining quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound marmycin A undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Addition: Addition of small molecules to double bonds or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
Major products formed from these reactions include derivatives with modified functional groups, such as ketones, alcohols, and substituted aromatic rings. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, marmycin A is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying biological processes and interactions. Its ability to interact with specific biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound can be used as a precursor for the production of advanced materials, such as polymers and specialty chemicals. Its unique properties make it valuable for creating materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of marmycin A involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to specific effects. The compound’s structure allows it to bind selectively to certain targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to marmycin A include other hexacyclic molecules with similar functional groups and stereochemistry. Examples include:
- This compound analogs with different substituents.
- Other polycyclic compounds with similar ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and applications across multiple fields.
Propiedades
Fórmula molecular |
C26H23NO4 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione |
InChI |
InChI=1S/C26H23NO4/c1-12-4-6-15-14(10-12)5-7-17-20(15)23(28)18-9-8-16-19-11-26(3,25(30)13(2)31-19)27-22(16)21(18)24(17)29/h4-10,13,19,25,27,30H,11H2,1-3H3/t13-,19-,25-,26+/m1/s1 |
Clave InChI |
DIIFOOCBJPITQV-IKTXJVIUSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@]2(C[C@@H](O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |
SMILES canónico |
CC1C(C2(CC(O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |
Sinónimos |
marmycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


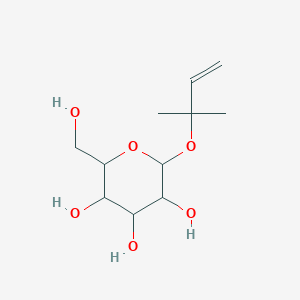
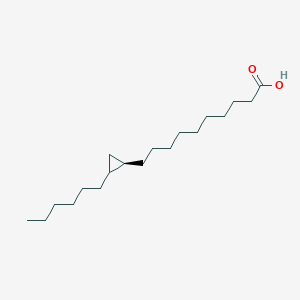

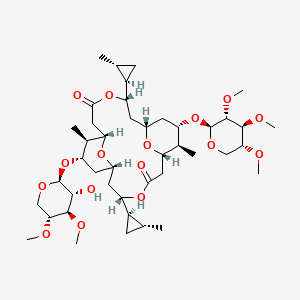
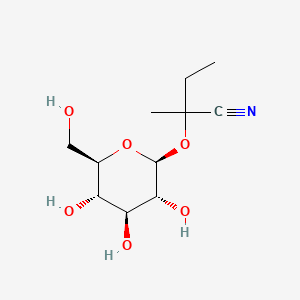




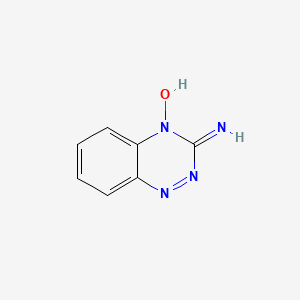
![4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B1260422.png)
